molecular formula C24H25NO5 B2884404 (Z)-methyl 4-((6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate CAS No. 869077-49-6

(Z)-methyl 4-((6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

Cat. No. B2884404
CAS RN: 869077-49-6
M. Wt: 407.466
InChI Key: GGSMOFWEZDPHKD-BKUYFWCQSA-N
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Description

(Z)-methyl 4-((6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a useful research compound. Its molecular formula is C24H25NO5 and its molecular weight is 407.466. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 4-((6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 4-((6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-proliferative Agents

A study presented the design, synthesis, and evaluation of novel quinuclidinone derivatives, including benzamides and benzoates with potential anti-cancer properties. These compounds were synthesized using a common intermediate, characterized by various spectroscopic techniques, and tested for anti-cancer activity on cell lines. Certain analogues demonstrated potent anti-cancer activity, with insights into their mechanism of cell death through DNA fragmentation studies and structure-activity relationships (Soni, Sanghvi, Devkar, & Thakore, 2015).

Polyunsaturated Constituents of Phenolic Lipids

Research into the synthesis of polyunsaturated constituents of phenolic lipids, including efforts to create compounds with significant biological and chemical properties, has been reported. This work explores the synthesis pathways of complex molecules, showcasing the chemical versatility and potential applications in various fields (Tyman & Visani, 1997).

Pyran Derivatives Synthesis

Another study focused on reactions involving 3-oxo-2,3-dihydrobenzofuran with alkyl cyano-alkoxypropenoates, leading to the synthesis of pyran derivatives. This research highlights the chemical reactivity and potential for creating novel compounds with specific applications in materials science and chemistry (Mérour & Cossais, 1991).

Herbicidal Ingredient Synthesis

The synthesis of ZJ0273, a broad-spectrum herbicidal ingredient, was detailed, including methods for creating mono-labeled and dual-labeled variants of the compound for research into its environmental behavior and mechanism of action. This study illustrates the importance of chemical synthesis in agricultural science and the development of environmentally friendly herbicides (Yang, Ye, & Lu, 2008).

Crystal Engineering

An interesting application in crystal engineering involved inducing a phase transition in a high-Z' structure compound, demonstrating the potential of pressure as a tool in modifying and understanding molecular crystal structures. This research contributes to the field of material science, particularly in the design and development of new materials with specific crystallographic properties (Johnstone et al., 2010).

properties

IUPAC Name

methyl 4-[(Z)-[6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5/c1-15-5-3-4-12-25(15)14-19-20(26)11-10-18-22(27)21(30-23(18)19)13-16-6-8-17(9-7-16)24(28)29-2/h6-11,13,15,26H,3-5,12,14H2,1-2H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSMOFWEZDPHKD-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)C(=O)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)C(=O)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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